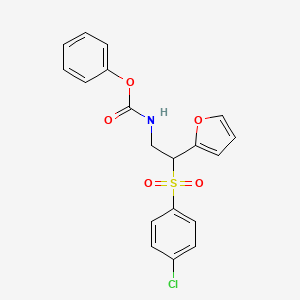

Phenyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO5S/c20-14-8-10-16(11-9-14)27(23,24)18(17-7-4-12-25-17)13-21-19(22)26-15-5-2-1-3-6-15/h1-12,18H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBBOYQYKFPAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, a sulfonamide compound, exhibits a complex structure that includes a furan ring and a chlorobenzene moiety. This compound is part of a larger class of sulfonamides known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The IUPAC name for the compound is N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate. Its molecular formula is C19H18ClN1O5S2, and it has a molecular weight of 423.93 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of a sulfonamide intermediate through the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-yl ethylamine, followed by the introduction of the carbamate group. The detailed synthetic route includes:

- Formation of Sulfonamide : Reaction of 4-chlorobenzenesulfonyl chloride with furan-2-yl ethylamine under basic conditions.

- Carbamate Formation : Coupling with phenol derivatives to form the final carbamate product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can form strong hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. The furan ring may enhance binding affinity due to its electron-rich nature, while the chlorobenzene moiety contributes to specificity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Anti-inflammatory Effects

Research indicates that this class of compounds may also possess anti-inflammatory properties. For instance, they can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Case Studies

-

Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed comparable efficacy to traditional antibiotics, suggesting its potential as an alternative treatment option.

Compound Activity against S. aureus Activity against E. coli Carbamate derivative MIC = 32 µg/mL MIC = 64 µg/mL Control antibiotic MIC = 16 µg/mL MIC = 32 µg/mL - Anti-inflammatory Study : In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in activated macrophages, indicating its potential in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications on the furan and chlorobenzene rings can enhance or diminish biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency |

| Substitution on furan ring with alkoxy groups | Decreases activity |

Comparison with Similar Compounds

Structural Features

The target compound shares core carbamate functionality with several analogs but differs in substituent composition:

- tert-Butyl-(1-(4-chlorophenyl)-2-oxo-2-phenylethyl)carbamate (137k) : Contains a tert-butyl carbamate group and a ketone moiety but lacks the sulfonyl and furan substituents. The absence of these groups may reduce its polarity compared to the target compound .

- 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate : Features a cyclohexene ring instead of aromatic sulfonyl or furan groups, leading to distinct conformational dynamics and lipophilicity .

- Ethyl[(4-chlorosulfonyl-2-nitro)phenyl]carbamate : Includes a nitro group and ethyl carbamate, which may enhance electron-withdrawing effects but reduce metabolic stability compared to the phenyl carbamate in the target compound .

Table 1: Structural Comparison

Physicochemical Properties

Lipophilicity (logP) and molecular weight are critical determinants of bioavailability:

- Target Compound : Predicted logP ~3.7 (estimated from analogs ), molecular weight ~396–398 g/mol.

- Ethyl[(4-Cl-SO2-2-NO2)Ph]carbamate: Lower molecular weight (308.7 g/mol) but higher logP (3.77) due to the nitro group .

- Methyl (4-(N-(2-(2-Cl-Ph)-OMe)carbamate : Higher logP (6.38) and molecular weight (398.9 g/mol), attributed to the methoxyethyl and sulfamoyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.